

# An In-depth Technical Guide to the Chemical Structure of Limonol

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## Compound of Interest

Compound Name: *Limonol*

CAS No.: 989-61-7

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## Introduction: Defining the True Identity of Limonol

In the realm of natural product chemistry, precise structural identification is paramount. The compound known as **Limonol** (CAS 989-61-7) is a prime example of the need for clarity. It is a complex tetranortriterpenoid belonging to the limonoid class of secondary metabolites.<sup>[1][2]</sup> It is crucial to distinguish this intricate molecule from the monoterpene alcohol geraniol (also sometimes colloquially and incorrectly referred to as "lemonol"), which has a vastly different chemical structure (C<sub>10</sub>H<sub>18</sub>O) and biological profile.<sup>[3][4]</sup> This guide will focus exclusively on the scientifically recognized structure of **Limonol** (C<sub>26</sub>H<sub>32</sub>O<sub>8</sub>), a compound of significant interest due to its unique chemical architecture and promising biological activities.

## Chemical Structure and Properties of Limonol

**Limonol** is a highly oxygenated and structurally complex natural product. Its systematic IUPAC name is (1R,2R,7S,10R,12R,13S,14R,16S,19R,20S)-19-(furan-3-yl)-12-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.0<sup>2,7</sup>.0<sup>10,14</sup>.16.0<sup>14,20</sup>]docosane-5,17-dione.<sup>[5]</sup>

The core of **Limonol** is a tetranortriterpenoid skeleton, which is derived from a triterpene precursor that has lost four carbon atoms.<sup>[1][6]</sup> A defining feature of limonoids, including **Limonol**, is the presence of a furan ring, typically at C-17.<sup>[6][7]</sup> The structure of **Limonol** is

characterized by a high degree of oxidation, featuring multiple ether linkages and lactone rings, which contribute to its conformational rigidity and specific biological interactions.

Key Structural Features:

- **Furan Ring:** Attached at C-17, this moiety is characteristic of the limonoid class.
- **Lactone Rings:** The presence of lactone functionalities is common in limonoids and contributes to their reactivity.
- **Multiple Chiral Centers:** The complex stereochemistry of **Limonol** is a critical aspect of its structure and biological activity.
- **7 $\alpha$ -Oxygenation:** **Limonol** is classified as a 7 $\alpha$ -oxygenated limonoid, a specific subgroup with characteristic substitutions on the A-ring of the steroid-like nucleus.

Below is a 2D representation of the chemical structure of **Limonol**:

Caption: A simplified representation of **Limonol**'s identity.

Physicochemical Properties of **Limonol**:

Property	Value	Source
Molecular Formula	C <sub>26</sub> H <sub>32</sub> O <sub>8</sub>	[1][5]
Molecular Weight	472.53 g/mol	[1][5]
Appearance	Powder	[1][2]
Purity	Typically >95% (Commercially available)	[1]
Type of Compound	Triterpenoids (Limonoid)	[1][2]

## Spectroscopic Characterization of Limonol

The elucidation of **Limonol**'s complex structure relies on a combination of modern spectroscopic techniques. For researchers aiming to identify or synthesize this compound, a

thorough understanding of its spectral data is essential.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the intricate stereochemistry and connectivity of **Limonol**. While the original complete assignment for **Limonol** is found in specialized literature, we can infer the expected signals based on the known structure and data from closely related limonoids.

- $^1\text{H}$ -NMR (Proton NMR): The  $^1\text{H}$ -NMR spectrum of **Limonol** will be complex, with numerous signals in the aliphatic and oxygenated regions. Key expected signals include:
  - Furan Protons: Characteristic signals for the furan ring protons, typically in the downfield region.
  - Methylene and Methine Protons: A complex series of multiplets in the upfield region corresponding to the tetracyclic core.
  - Protons on Oxygen-bearing Carbons: These protons will be deshielded and appear in the mid-field region.
  - Methyl Singlets: Several sharp singlet signals corresponding to the tertiary methyl groups on the core structure.
- $^{13}\text{C}$ -NMR (Carbon NMR): The  $^{13}\text{C}$ -NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment. For **Limonol**, 26 distinct carbon signals are expected.
  - Carbonyl Carbons: Signals for the lactone carbonyl carbons will be in the highly deshielded region of the spectrum.
  - Furan Carbons: Four signals corresponding to the furan ring carbons.
  - Oxygenated Carbons: Signals for carbons attached to oxygen atoms (ethers, alcohols, lactones) will be in the downfield region.
  - Aliphatic Carbons: A series of signals in the upfield region for the methyl, methylene, and methine carbons of the core structure.

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of **Limonol**, as well as to gain structural information through fragmentation patterns.

- **Molecular Ion Peak:** In a high-resolution mass spectrum, **Limonol** will exhibit a molecular ion peak corresponding to its exact mass (C<sub>26</sub>H<sub>32</sub>O<sub>8</sub>).
- **Fragmentation Pattern:** The fragmentation of limonoids in MS is complex. Common fragmentation pathways involve the loss of small neutral molecules such as water, carbon monoxide, and carbon dioxide from the core structure. The furan ring and other substituents can also lead to characteristic fragment ions.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **Limonol**.

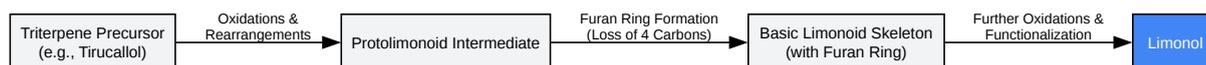
- **Hydroxyl Group (-OH):** A broad absorption band in the region of 3200-3600 cm<sup>-1</sup> due to the hydroxyl group.
- **Carbonyl Groups (C=O):** Strong absorption bands in the region of 1700-1750 cm<sup>-1</sup> corresponding to the lactone carbonyl groups.
- **C-O Stretching:** Multiple bands in the fingerprint region (around 1000-1300 cm<sup>-1</sup>) due to the various C-O bonds in the ether and lactone functionalities.
- **C-H Stretching:** Absorptions just below 3000 cm<sup>-1</sup> for the sp<sup>3</sup> C-H bonds.

## Natural Occurrence and Biosynthesis

**Limonol** is a secondary metabolite found in plants of the Rutaceae (citrus family) and Meliaceae (mahogany family) families.<sup>[1][2]</sup> It has been isolated from the seeds of *Citrus paradisi* (grapefruit) and the bark of *Melia azedarach*.<sup>[2]</sup>

The biosynthesis of limonoids is a complex enzymatic process starting from the triterpenoid precursor, tirucallol. Through a series of oxidative and rearrangement reactions, the precursor is modified to form the basic limonoid skeleton. The furan ring is formed from the side chain of the triterpenoid precursor with the loss of four carbon atoms. Further enzymatic modifications,

such as hydroxylation and the formation of lactone rings, lead to the diverse array of limonoids, including **Limonol**.



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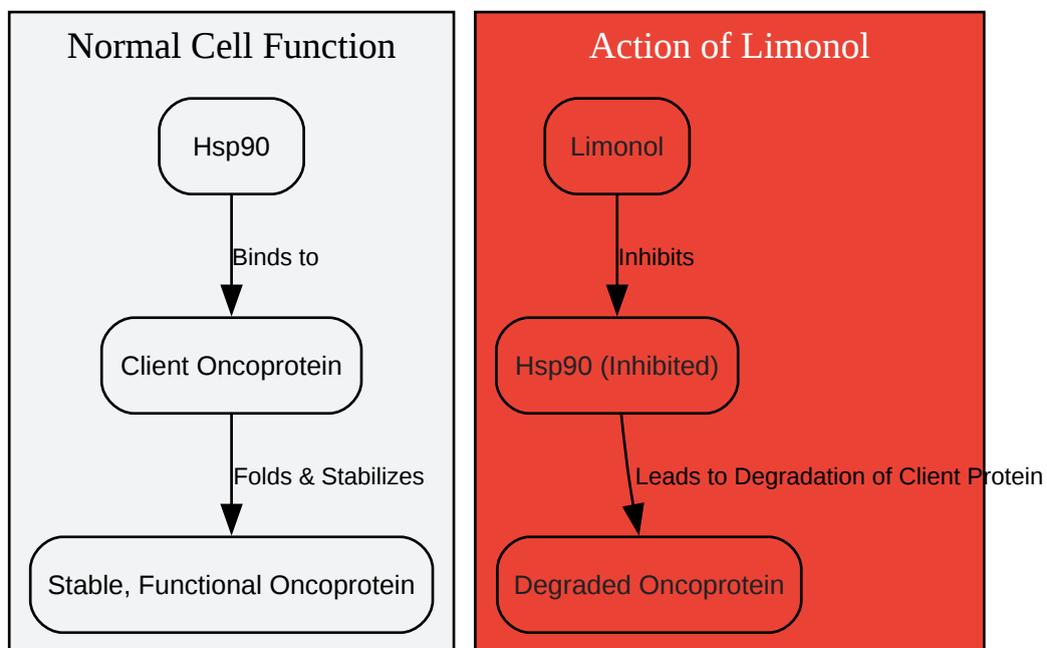
Caption: Simplified biosynthetic pathway of **Limonol**.

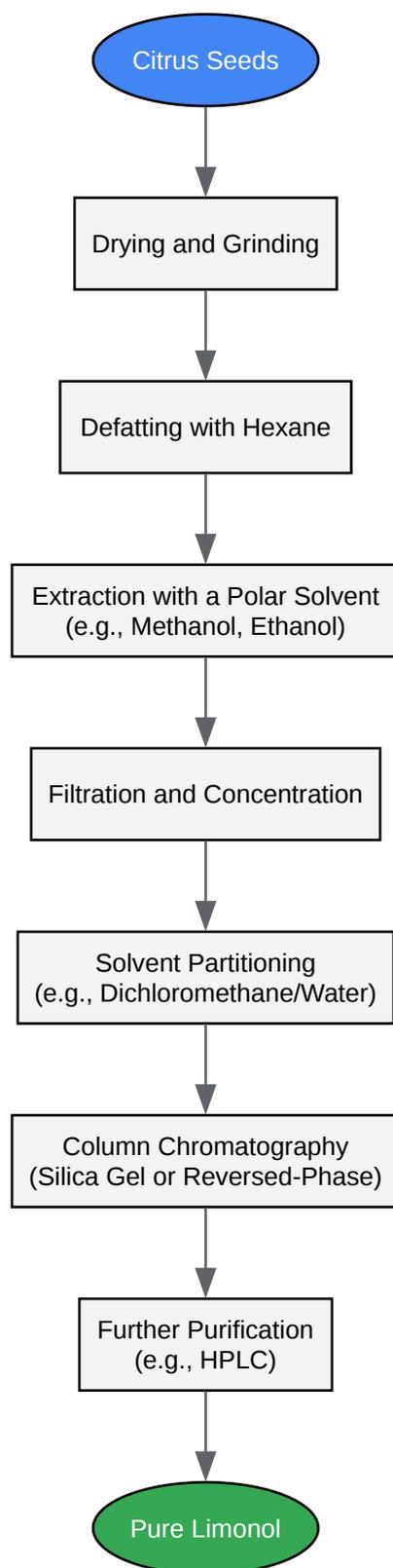
## Biological Activities and Potential Applications

Limonoids as a class have garnered significant attention for their diverse biological activities, and **Limonol** is no exception.

### Inhibition of Heat Shock Protein 90 (Hsp90)

Recent research has identified **Limonol** and its derivatives as inhibitors of Heat Shock Protein 90 (Hsp90).[8] Hsp90 is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are involved in cancer cell proliferation, survival, and metastasis.[9][10][11] By inhibiting Hsp90, **Limonol** can induce the degradation of these oncoproteins, making it a promising scaffold for the development of novel anticancer agents.[8]





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Caption: General workflow for the isolation of **Limonol**.

### Step-by-Step Methodology:

- **Sample Preparation:** Dry the citrus seeds at a controlled temperature to remove moisture and then grind them into a fine powder to increase the surface area for extraction.
- **Defatting:** Extract the powdered seeds with a nonpolar solvent like hexane to remove fats and oils, which can interfere with subsequent steps.
- **Extraction:** Extract the defatted seed powder with a polar solvent such as methanol or ethanol. This step solubilizes the limonoids.
- **Concentration:** Remove the solvent from the extract under reduced pressure to obtain a crude extract.
- **Solvent Partitioning:** Partition the crude extract between an organic solvent (e.g., dichloromethane) and water to separate the limonoids from more polar impurities.
- **Chromatographic Separation:** Subject the organic phase to column chromatography on silica gel or a reversed-phase material. Elute with a gradient of solvents of increasing polarity to separate the different limonoids.
- **Final Purification:** For obtaining high-purity **Limonol**, further purification using High-Performance Liquid Chromatography (HPLC) may be necessary.
- **Structure Verification:** Confirm the identity and purity of the isolated **Limonol** using the spectroscopic methods outlined in Section 2.

## Conclusion

**Limonol** is a structurally intricate tetranortriterpenoid with significant potential in drug discovery, particularly in the development of Hsp90 inhibitors for cancer therapy. Its complex stereochemistry and functionality present both a challenge and an opportunity for medicinal chemists. A clear understanding of its chemical structure, spectroscopic properties, and biological activities is essential for advancing research in this area. This guide provides a foundational understanding for researchers and drug development professionals working with this fascinating natural product.

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